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Compound of Interest

Compound Name: 5-Aminonicotinic acid

Cat. No.: B189487

An In-depth Overview of the Synthesis, Properties, and Biological Significance of a Key
Pharmaceutical Intermediate

Abstract

5-Aminonicotinic acid (CAS: 24242-19-1), also known by its IUPAC name 5-aminopyridine-3-
carboxylic acid, is a pyridine derivative of significant interest in the fields of medicinal chemistry
and drug development.[1][2] Possessing both an amino group and a carboxylic acid functional
group, this compound serves as a versatile building block for the synthesis of a wide range of
biologically active molecules.[3][4] Notably, it has been identified as a competitive inhibitor of D-
aspartate oxidase, highlighting its potential in the development of novel therapeutics for
neurological disorders.[3] This technical guide provides a comprehensive overview of its
chemical and physical properties, detailed synthesis protocols, and its emerging role in
targeting enzymatic pathways relevant to central nervous system pathologies.

Chemical and Physical Properties

5-Aminonicotinic acid is typically a golden-brown or off-white crystalline powder.[1][5] It is an
aromatic amine and an aminonicotinic acid, functionally related to nicotinic acid.[1][2] Its
stability allows for storage at room temperature in an inert atmosphere, protected from light and
moisture.[1][4]
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Table 1: Physicochemical Properties of 5-Aminonicotinic

Acid

Property Value Source(s)

CAS Number 24242-19-1 [1][6]

Molecular Formula CeHeN202 [1][6]

Molecular Weight 138.12 g/mol [11[2][6]
Golden-brown/Off-white

Appearance ) [1107]
Crystalline Powder

Melting Point 293 °C [1][5]

Boiling Point 253.51 °C (rough estimate) [1][5]

Density 1.3471 g/cm3 (rough estimate) [1][5]

N Soluble in DMSO.[4] >20.7

Solubility [2][4]
pg/mL at pH 7.4.[2]

pKa 2.36 £ 0.10 (Predicted) [1][5]

Table 2: Computational Data
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Descriptor Value Source(s)

5-aminopyridine-3-carboxylic

IUPAC Name _ (2]
acid

SMILES C1=C(C=NC=C1N)C(=0)0 [2][6]
BYIORJAACCWFPU-

InChlKey [2]

UHFFFAOYSA-N

Topological Polar Surface Area

(TPSA) 76.21 A2 [6]
logP 0.362 [6]
Hydrogen Bond Donors 2 [6]
Hydrogen Bond Acceptors 3 [6]
Rotatable Bonds 1 [6]

Synthesis and Experimental Protocols

5-Aminonicotinic acid is commonly synthesized from 5-bromonicotinic acid via a nucleophilic
aromatic substitution reaction with ammonia, catalyzed by a copper salt. The general workflow
involves heating the reactants in an autoclave, followed by purification steps to isolate the final
product.
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Caption: General workflow for the synthesis of 5-Aminonicotinic acid.

Protocol 1: Synthesis from 5-Bromonicotinic Acid

This protocol is adapted from procedures described in chemical literature.[7][8]

Materials:

¢ 5-bromo-3-pyridinecarboxylic acid (25 g, 0.124 mol)
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e Aqueous ammonia (67.32 mL)

o Copper (I) sulfate pentahydrate (8.41 g)
e Saturated sodium sulfide solution

o Concentrated hydrochloric acid

e Autoclave reactor

o Filtration apparatus

Procedure:

Combine 5-bromo-3-pyridinecarboxylic acid (25 g), agueous ammonia (67.32 mL), and
copper sulfate pentahydrate (8.41 g) in a suitable vessel.[7][8]

o Transfer the reaction mixture to an autoclave.[7][8]

» Heat the sealed autoclave to 120°C and maintain this temperature for 16 hours.[7][8] The
reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

 After the reaction is complete, cool the mixture to room temperature.[8]

o Wash the dark-colored solution with a saturated sodium sulfide solution to precipitate and
remove copper ions.[7][8]

« Filter the mixture to remove the solid copper sulfide.[7]

o Adjust the pH of the filtrate to 4-5 using concentrated hydrochloric acid. This will cause the
product to precipitate.[7][8]

o Cool the acidified mixture to enhance precipitation.[8]

o Collect the solid product by filtration and dry thoroughly to yield 5-aminonicotinic acid.[7][8]
(Reported yield: 12.9 g, 74%).[8]

Protocol 2: Alternative High-Temperature Synthesis
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This method utilizes a higher temperature which may affect reaction time.[3]

Materials:

5-bromonicotinic acid (20.2 g, 100 mmol)

Aqueous ammonia solution (40 mL)

Copper (Il) sulfate pentahydrate (4.98 g, 20 mmol)

High-pressure reactor

Sodium sulfide solution

Procedure:

» Charge a high-pressure reactor with 5-bromonicotinic acid (20.2 g), copper sulfate
pentahydrate (4.98 g), and agueous ammonia solution (40 mL).[3]

e Stir the mixture at 170-180°C for 19 hours.[3]
 After cooling, treat the solution with sodium sulfide to remove copper ions.[3]
e Filter the mixture.[3]

o Adjust the filtrate to a pH of 4-5 and concentrate to obtain the target product.[3]

Biological Activity and Mechanism of Action

5-Aminonicotinic acid is recognized as a valuable intermediate for synthesizing biologically
active agents for the pharmaceutical industry.[1] Its derivatives have been explored for
applications in treating neurological disorders, cardiovascular diseases, and cancer.[1]

A key identified mechanism of action is the inhibition of D-aspartate oxidase (DDO, also known
as DASPO).[3] D-aspartate oxidase is the enzyme responsible for the degradation of D-
aspartate, an endogenous agonist of the N-methyl-D-aspartate (NMDA) receptor.[3][9] By
inhibiting DDO, 5-aminonicotinic acid can increase the concentration of D-aspartate in the
brain, thereby enhancing NMDA receptor-mediated neurotransmission.[3] This pathway is a
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critical target for therapeutic intervention in conditions where NMDA receptor function is
dysregulated, such as schizophrenia.[1][3]
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Observation:
Dysfunction of NMDA receptor
neurotransmission is implicated
in neurological disorders.

:

Hypothesis:
Increasing levels of D-aspartate
(an NMDA agonist) could be
a therapeutic strategy.

Target Identification:
D-Aspartate Oxidase (DDO)
degrades D-aspartate.

Inhibitor Screening:
Identify compounds that
inhibit DDO activity.

l

Lead Compound:
5-Aminonicotinic Acid
Is identified as a potent
DDO inhibitor (Ki = 3.8 uM).

Therapeutic Goal:

Develop drugs based on this scaffold
to treat schizophrenia and other
CNS disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Human D-aspartate Oxidase: A Key Player in D-aspartate Metabolism - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. benchchem.com [benchchem.com]

» 3. Identification of Novel D-Aspartate Oxidase Inhibitors by in Silico Screening and Their
Functional and Structural Characterization in Vitro - PubMed [pubmed.ncbi.nim.nih.gov]

e 4. benchchem.com [benchchem.com]
e 5. 5-Aminonicotinic acid CAS#: 24242-19-1 [amp.chemicalbook.com]

» 6. Nicotinic Acid Derivatives As Novel Noncompetitive a-Amylase and a-Glucosidase
Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nim.nih.gov]

e 7. 5-Aminonicotinic Acid | C6H6N202 | CID 354316 - PubChem [pubchem.ncbi.nlm.nih.gov]
» 8. researchgate.net [researchgate.net]

e 9. Structure and kinetic properties of human d-aspartate oxidase, the enzyme-controlling d-
aspartate levels in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [5-Aminonicotinic Acid (CAS: 24242-19-1): A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189487#5-aminonicotinic-acid-cas-number-24242-
19-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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